6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups often involves various methods such as the reaction of aryl iodides with trifluoromethyl copper . Another method is the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile” are not explicitly mentioned in the search results .Scientific Research Applications
Phosphonic Acid Applications
Phosphonic acids , structurally related through their functional groups and often utilized in bioactive properties, bone targeting, supramolecular materials, and surface functionalization, represent a versatile class of compounds in chemistry, biology, and physics. Their synthesis plays a crucial role in numerous research projects, underlining the critical nature of functional group manipulation in organic compounds (Sevrain et al., 2017).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation reactions in aqueous media emphasizes the importance of incorporating fluorinated groups into molecules, a trend relevant for enhancing the properties of pharmaceuticals, agrochemicals, and materials. The environmentally friendly approaches adopted in these reactions mark a significant stride toward green chemistry (Song et al., 2018).
Antioxidant Properties of Hydroxycinnamic Acids
Research into hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) shows the importance of the unsaturated bond in the side chain and modifications to the aromatic ring and carboxylic function for antioxidant activity. This work highlights the ongoing efforts to optimize molecular structures for better biological efficacy, a principle that could apply to the synthesis and functionalization of various organic compounds (Razzaghi-Asl et al., 2013).
Trifluoromethanesulfonic Acid in Synthesis
The application of trifluoromethanesulfonic acid in organic synthesis, including its role in electrophilic aromatic substitution, carbon-heteroatom bond formation, and synthesis of complex organic structures, showcases the utility of highly reactive agents in facilitating a wide range of chemical transformations. This underlines the continuous exploration of reagents that can drive the synthesis of novel compounds with intricate structures (Kazakova & Vasilyev, 2017).
Analytical Methods for Antioxidant Activity
A comprehensive review of analytical methods used in determining antioxidant activity provides a critical insight into the techniques and approaches for evaluating the efficacy of compounds in scavenging free radicals. This is crucial for the development of antioxidants with potential applications in food engineering, medicine, and pharmacy, reflecting the broader interest in compounds that can contribute positively to health and disease prevention (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
4-hydroxy-3-[3-(trifluoromethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZAOOPWGEVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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